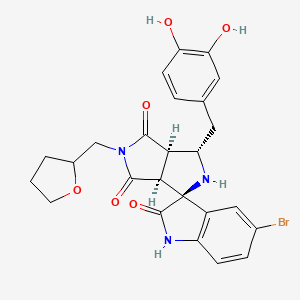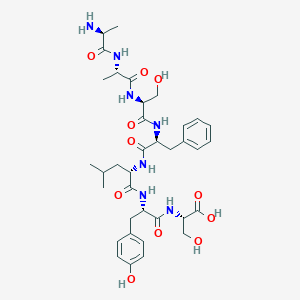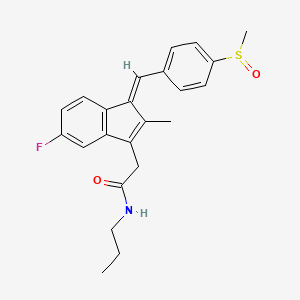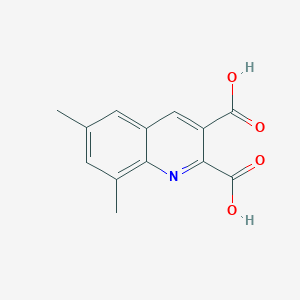![molecular formula C24H29ClN4O9S B12617684 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate is a complex organic compound with a variety of functional groups, including acetamido, acetyloxy, and triazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate involves multiple steps. The starting materials typically include a sugar derivative and a triazole compound. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar derivative are protected using acetic anhydride to form acetyloxy groups.
Formation of the Triazole Ring: The triazole ring is formed by reacting an appropriate precursor with hydrazine and a chlorophenoxy compound.
Coupling Reaction: The protected sugar derivative is then coupled with the triazole compound using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).
Deprotection: The final step involves deprotecting the acetyloxy groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives.
科学研究应用
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The triazole ring and the chlorophenoxy group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has similar acetyloxy and acetamido groups but lacks the triazole and chlorophenoxy functionalities.
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxybenzyl)phenyl]oxan-2-yl]methyl acetate: This compound has a similar structure but with different substituents on the triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
分子式 |
C24H29ClN4O9S |
|---|---|
分子量 |
585.0 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H29ClN4O9S/c1-12(30)26-20-22(37-15(4)33)21(36-14(3)32)18(10-34-13(2)31)38-23(20)39-24-28-27-19(29(24)5)11-35-17-9-7-6-8-16(17)25/h6-9,18,20-23H,10-11H2,1-5H3,(H,26,30)/t18-,20-,21-,22-,23+/m1/s1 |
InChI 键 |
WVCXBUATTZQVSZ-KNQBKSORSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NN=C(N2C)COC3=CC=CC=C3Cl)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1SC2=NN=C(N2C)COC3=CC=CC=C3Cl)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)

![N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12617638.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]](/img/structure/B12617646.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)


![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
